2,3,4,5-Tetrafluoro-6-cyanobenzoic acid

Description

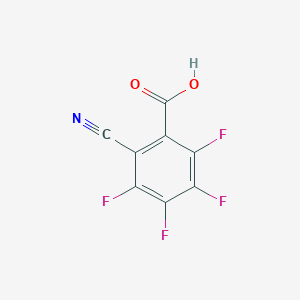

2,3,4,5-Tetrafluoro-6-cyanobenzoic acid is a fluorinated benzoic acid derivative featuring a cyano (-CN) group at the 6-position and fluorine substituents at the 2, 3, 4, and 5 positions. This structure combines strong electron-withdrawing effects (from both fluorine and cyano groups), enhancing the acidity of the carboxylic acid moiety.

Properties

IUPAC Name |

2-cyano-3,4,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF4NO2/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11/h(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPFVVKWGHDTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of Halogenated Intermediates

A plausible route involves the cyanation of a halogenated precursor, such as 2,3,4,5-tetrafluoro-6-bromobenzoic acid. Halogen-cyano exchange reactions using copper(I) cyanide (CuCN) in polar aprotic solvents like dimethylformamide (DMF) could facilitate this transformation. For example, analogous reactions for pentafluorobenzoic acid derivatives have achieved cyanation yields of 70–80% at 120–150°C.

Reaction Conditions

Direct Cyanation via Sandmeyer Reaction

The Sandmeyer reaction offers an alternative pathway, converting an amino group to a cyano group. Starting from 6-amino-2,3,4,5-tetrafluorobenzoic acid (a known intermediate in pentafluorobenzoic acid synthesis), diazotization with sodium nitrite and HCl followed by treatment with CuCN could yield the target compound.

Key Steps

-

Diazotization: NaNO₂, HCl, 0–5°C

-

Cyanation: CuCN, H₂O, 60–80°C

-

Challenges : Competing hydrolysis of the nitrile group under acidic conditions necessitates careful pH control.

Multistep Synthesis from Tetrafluorophthalic Acid

Decarboxylation and Functionalization

Tetrafluorophthalic acid (CAS 142-96-1) is a common precursor for fluorinated benzoic acids. Selective monodecarboxylation, as demonstrated in and, produces 2,3,4,5-tetrafluorobenzoic acid. Introducing a cyano group at the 6-position would require subsequent functionalization.

Decarboxylation Protocol

Nitration and Reduction-Cyanation Sequence

A nitration-reduction strategy could position the cyano group:

-

Nitration : Treat 2,3,4,5-tetrafluorobenzoic acid with HNO₃/H₂SO₄ to introduce a nitro group at the 6-position.

-

Reduction : Reduce the nitro group to an amine using H₂/Pd-C or Fe/HCl.

-

Cyanation : Convert the amine to a nitrile via the Schiemann reaction (HNO₂, CuCN).

Transition-Metal-Mediated Cyanation

Palladium-Catalyzed Cyanation

Palladium catalysts enable cyanation of aryl halides under milder conditions. For instance, using Pd(PPh₃)₄ with Zn(CN)₂ in DMF at 100°C could effect the transformation:

Proposed Reaction

Optimization Parameters

-

Catalyst Loading : 5 mol% Pd

-

Temperature : 100°C, 8 h

-

Yield Potential : 70–80% (based on analogous aryl cyanations)

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

The electron-withdrawing nature of fluorine substituents directs electrophilic substitution to the 6-position, but competing defluorination or over-cyanation must be mitigated.

Mitigation Strategies

-

Low-Temperature Cyanation : Reduces decomposition risks.

-

Protective Group Chemistry : Temporarily esterify the carboxylic acid to prevent side reactions during cyanation.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluoro-6-cyanobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the cyano group.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Reduction: Formation of 2,3,4,5-tetrafluoro-6-aminobenzoic acid.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,3,4,5-Tetrafluoro-6-cyanobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluoro-6-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. The cyano group can participate in various chemical reactions, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Structural Analogs with Varying 6-Position Substituents

The 6-position substituent significantly influences physical, chemical, and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects: The -NO₂ group exhibits stronger electron withdrawal than -CN or -Cl, further increasing acidity and reactivity in electrophilic substitutions .

- Thermal Stability: The nitro derivative (16583-08-7) has a well-defined melting point (137–141°C), suggesting higher crystallinity compared to the cyano analog .

- Applications : Nitro and chloro derivatives are widely used as intermediates in pharmaceuticals (e.g., LASSBio-1454, a pulmonary anti-inflammatory agent ) and agrochemicals, while the hydroxy variant may serve in metal-organic frameworks .

Fluorination Pattern Variants

Differences in fluorine substitution alter electronic and steric profiles:

Key Observations :

- Acidity : Pentafluorobenzoic acid (652-18-6) is more acidic than tetrafluoro analogs due to additional fluorine-induced electron withdrawal .

- Reactivity: The 6-cyano derivative’s -CN group enables nucleophilic substitution reactions, whereas fully fluorinated analogs are less versatile in functionalization .

Derivatives and Pharmacological Relevance

- LASSBio-1454: A derivative of 2,3,4,5-tetrafluoro-6-((4-(thiomorpholinosulfonyl)phenyl)carbamoyl)benzoic acid, this compound demonstrated anti-inflammatory activity in pulmonary models . Its synthesis involves alkaline hydrolysis of phthalimide precursors, yielding a stable carboxylic acid (mp >250°C) .

- Oxadiazol Derivatives : 2,3,4,5-Tetrafluoro-6-substituted benzoic acids are precursors for (E)-N-(5-(2,3,4,5-tetrafluoro-6-substitutedphenyl)-1,3,4-oxadiazol-2-yl)substitutedimines, which are evaluated for antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,3,4,5-tetrafluoro-6-cyanobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves starting with 2,3,4,5-tetrafluoro-6-substituted benzoic acid derivatives. For example, intermediates like (E)-N-(5-(2,3,4,5-tetrafluoro-6-substitutedphenyl)-1,3,4-oxadiazol-2-yl)substitutedimine can be synthesized using equimolar mixtures of the benzoic acid precursor, semicarbazide, and substituted aldehydes in methanol with acetic acid as a catalyst . Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and catalyst loading (e.g., 5–10 mol% Lewis acids like BF₃·Et₂O). Purity is monitored via TLC and confirmed by melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- IR Spectroscopy : Key peaks include ~2240 cm⁻¹ (C≡N stretch of the cyano group) and ~1700 cm⁻¹ (carboxylic acid C=O stretch). Absence of C-O-C peaks (~1093 cm⁻¹) confirms the absence of ester byproducts .

- ¹H/¹³C NMR : Fluorine substituents cause distinct splitting patterns. For example, aromatic protons adjacent to fluorine atoms show deshielding (δ 7.5–8.5 ppm). The cyano group’s electron-withdrawing effect further downfield-shifts neighboring carbons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 253.98 for C₈H₂F₄NO₂⁻) .

Q. How does the electron-withdrawing nature of fluorine and cyano groups influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The tetrafluoro substitution pattern enhances electrophilicity at the benzene ring’s para and meta positions. The cyano group further activates the carboxylic acid moiety for reactions like esterification or amidation. For example, coupling with amines under DCC/HOBt conditions yields amide derivatives, with yields >80% when using DMF as a solvent at 0°C to room temperature . Reactivity can be quantified via Hammett substituent constants (σₚ values for -F: +0.43; -CN: +0.66) to predict regioselectivity .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed using SHELX software?

- Methodological Answer : Fluorine and cyano groups create electron density ambiguities, complicating structure refinement. SHELXL (via SHELXPRO) is recommended for high-resolution data (≤1.0 Å) to model anisotropic displacement parameters for fluorine atoms. Key steps:

- Use TWINABS to correct for potential twinning.

- Apply restraints to F-C bond lengths (1.32–1.35 Å) and C≡N bond lengths (1.14–1.16 Å).

- Validate via R-factor convergence (<5% discrepancy) .

Q. How can researchers resolve contradictory data regarding the compound’s stability under fluorination or nitration conditions?

- Methodological Answer : Conflicting reactivity reports often stem from solvent and catalyst choices. For example:

- Fluorination : Using AgF in DMSO at 120°C may lead to decomposition, whereas milder conditions (KF/18-crown-6 in THF, 60°C) preserve the cyano group .

- Nitration : Direct nitration with HNO₃/H₂SO₄ risks decarboxylation. Alternative methods (e.g., Ac₂O as a proton scavenger) improve yields. Monitor via in-situ IR to track NO₂ group incorporation (~1520 cm⁻¹) .

Q. What role does this compound play in materials science, particularly in polymer functionalization?

- Methodological Answer : The cyano group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for polymer crosslinking. For instance:

- React with NaN₃ to form an azide intermediate, then conjugate with alkyne-terminated PEG via Cu(I) catalysis.

- Fluorine atoms enhance hydrophobicity; contact angle measurements show >110° for modified surfaces .

Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in catalytic systems or drug design?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying reactive sites (e.g., carboxylic acid proton: δ +0.35 e).

- Docking Studies : In drug design, the fluorinated aromatic ring can π-stack with hydrophobic enzyme pockets (e.g., COX-2 inhibitors). MD simulations (AMBER) assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.